molecular formula C16H15FO4 B8324629 Methyl 3-fluoro-4-(methyloxy)-5-[(phenylmethyl)oxy]benzoate

Methyl 3-fluoro-4-(methyloxy)-5-[(phenylmethyl)oxy]benzoate

Cat. No. B8324629
M. Wt: 290.29 g/mol
InChI Key: XTNYGIQYUUTCEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-fluoro-4-(methyloxy)-5-[(phenylmethyl)oxy]benzoate is a useful research compound. Its molecular formula is C16H15FO4 and its molecular weight is 290.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-fluoro-4-(methyloxy)-5-[(phenylmethyl)oxy]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-fluoro-4-(methyloxy)-5-[(phenylmethyl)oxy]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 3-fluoro-4-(methyloxy)-5-[(phenylmethyl)oxy]benzoate

Molecular Formula

C16H15FO4

Molecular Weight

290.29 g/mol

IUPAC Name

methyl 3-fluoro-4-methoxy-5-phenylmethoxybenzoate

InChI

InChI=1S/C16H15FO4/c1-19-15-13(17)8-12(16(18)20-2)9-14(15)21-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3

InChI Key

XTNYGIQYUUTCEV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1F)C(=O)OC)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 3-fluoro-5-hydroxy-4-(methyloxy)benzoate (3.63 g, 18.1 mmol.) in DMF (25 mL) was added cesium carbonate (8.9 g, 27.2 mmol.) followed by benzyl bromide (2.8 mL, 23.6 mmol.) and the mixture was stirred at room temperature over 12 hours. The mixture was then partitioned with ethyl ether and water and the organic phase washed with water (3×) then saturated aqueous sodium chloride and dried over anhydrous magnesium sulfate. Filtration and concentration followed by purification of the residue by silica gel flash chromatography using 50% hexanes in chloroform as eluent afforded methyl 3-fluoro-4-(methyloxy)-5-[(phenylmethyl)oxy]benzoate (3.54 g, 67% yield) as a colorless solid after concentration of the pure fractions and drying in vacuo.
Quantity
3.63 g
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two

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